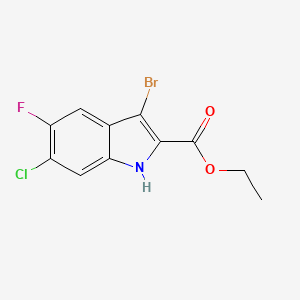

ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Vue d'ensemble

Description

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination, chlorination, and fluorination of an indole derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of catalysts and green chemistry principles can also be integrated to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles under appropriate conditions.

Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.

Reduction: The compound can be reduced to remove halogen atoms or to modify the ester group.

Oxidation: Oxidative reactions can be used to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols in polar aprotic solvents.

Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or acyl chlorides in the presence of catalysts.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while electrophilic substitution can introduce nitro or sulfonyl groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate is primarily studied for its potential therapeutic applications:

Anticancer Activity

Research indicates that compounds with indole structures can inhibit the activity of enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in cancer progression. Inhibition of IDO can enhance immune responses against tumors, making this compound a candidate for cancer therapy .

Anti-inflammatory Properties

This compound also shows promise in modulating inflammatory pathways. Studies have demonstrated that it can inhibit p38 MAP kinase, an enzyme involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Antiviral Effects

Preliminary studies suggest that indole derivatives may exhibit antiviral properties, potentially through interference with viral replication mechanisms. Further research is needed to elucidate these effects specifically for this compound .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its halogenated structure allows for further functionalization, enabling the development of new derivatives with enhanced biological activities .

Agricultural Applications

Indole derivatives are also being explored for their potential use in agrochemicals. The ability of these compounds to affect plant growth and pest resistance could lead to the development of new agricultural products that are more effective and environmentally friendly .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of IDO | |

| Anti-inflammatory | Inhibition of p38 MAP kinase | |

| Antiviral | Potential interference with viral replication |

Table 2: Comparison with Related Indole Derivatives

| Compound Name | Structure Characteristics | Potential Applications |

|---|---|---|

| Ethyl 3-Bromo-6-Chloro-5-Fluoro-Indole-2-Carboxylate | Bromo, Chloro, Fluoro groups | Anticancer, Anti-inflammatory |

| Ethyl 6-Chloro-Indole-2-Carboxylate | Chloro group only | Antiviral |

| Ethyl Indole-2-Carboxylate | No halogen substitutions | General pharmacological applications |

Case Study 1: Anticancer Efficacy

A study published in Cancer Research explored the efficacy of various indole derivatives, including this compound, against melanoma cells. The results indicated significant inhibition of tumor growth in vitro and in vivo models when combined with immune checkpoint inhibitors .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of this compound through its action on p38 MAP kinase pathways. The study demonstrated reduced inflammation markers in animal models treated with this compound compared to controls .

Mécanisme D'action

The mechanism of action of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparaison Avec Des Composés Similaires

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

Ethyl 5-bromo-1H-indole-2-carboxylate: Lacks the chlorine and fluorine substituents, resulting in different chemical reactivity and biological activity.

Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate: Contains a phenylsulfonyl group, which can alter its solubility and interaction with biological targets.

Ethyl 1H-indole-3-carboxylates:

The unique combination of bromine, chlorine, and fluorine in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.

Chemical Overview

This compound (CAS: 1245644-30-7) is characterized by the presence of bromine, chlorine, and fluorine substituents on the indole ring. These modifications enhance its chemical reactivity and biological activity, making it a valuable compound for research and development in pharmaceuticals .

Target Interactions

The compound interacts with various biological targets due to the versatile nature of the indole scaffold. It is known to bind with high affinity to multiple receptors, influencing various biochemical pathways. Indole derivatives typically interact with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are crucial for serotonin synthesis and immune response regulation.

Biochemical Pathways

this compound exhibits a range of biological activities:

- Antiviral : Inhibits viral replication.

- Anti-inflammatory : Reduces inflammation through modulation of cytokine release.

- Anticancer : Induces apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial : Exhibits activity against various bacterial strains .

Case Studies

-

Anticancer Activity

In studies involving colon cancer cell lines (HCT-116), this compound demonstrated significant antiproliferative effects. The compound induced apoptosis via caspase activation and increased reactive oxygen species (ROS) formation . -

Antimicrobial Properties

The compound showed superior inhibitory effects against Staphylococcus aureus and Escherichia coli compared to its unmodified counterparts. This suggests potential applications in developing new antimicrobial agents . -

Inflammation Modulation

Research indicated that at low doses, the compound effectively reduced inflammatory markers in animal models, suggesting its utility as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Reduction of cytokine release | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Inhibition against bacteria |

Dosage Effects

The biological effects of this compound vary significantly with dosage. At lower concentrations, beneficial effects such as anti-inflammatory or anticancer activities are observed, while higher doses may lead to cytotoxicity in healthy cells .

Metabolic Pathways and Transport

The compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further influence its biological activity. Understanding its metabolic pathways is crucial for predicting pharmacokinetics and potential drug interactions .

Comparison with Similar Compounds

This compound can be compared with other indole derivatives:

| Compound Name | Key Differences |

|---|---|

| Ethyl 5-bromo-1H-indole-2-carboxylate | Lacks chlorine and fluorine substituents |

| Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate | Contains a phenylsulfonyl group affecting solubility |

| Ethyl 1H-indole-3-carboxylates | Different structural modifications impacting activity |

The unique combination of halogen substitutions in this compound enhances its binding affinity and biological efficacy compared to these related compounds .

Propriétés

IUPAC Name |

ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClFNO2/c1-2-17-11(16)10-9(12)5-3-7(14)6(13)4-8(5)15-10/h3-4,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYNCODUELVAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676375 | |

| Record name | Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245644-30-7 | |

| Record name | Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.